(5-Bromo-2-fluorophenyl)methanesulfonyl chloride
CAS No.:
Cat. No.: VC16525818
Molecular Formula: C7H5BrClFO2S
Molecular Weight: 287.53 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H5BrClFO2S |
---|---|
Molecular Weight | 287.53 g/mol |
IUPAC Name | (5-bromo-2-fluorophenyl)methanesulfonyl chloride |
Standard InChI | InChI=1S/C7H5BrClFO2S/c8-6-1-2-7(10)5(3-6)4-13(9,11)12/h1-3H,4H2 |
Standard InChI Key | XFBVXYCQPMNGNR-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1Br)CS(=O)(=O)Cl)F |
Introduction
Chemical Identity and Structural Characteristics
(5-Bromo-2-fluorophenyl)methanesulfonyl chloride belongs to the class of aryl methanesulfonyl chlorides, characterized by a sulfonyl chloride (-SO₂Cl) group attached to a methylene bridge linked to a substituted phenyl ring. Its molecular formula is C₇H₅BrClFO₂S, with a molecular weight of 287.53 g/mol . The compound’s InChIKey (XFBVXYCQPMNGNR-UHFFFAOYSA-N) provides a unique identifier for database searches and structural verification .
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 287.53 g/mol | |
Purity | 95% | |
InChIKey | XFBVXYCQPMNGNR-UHFFFAOYSA-N | |
Storage Recommendations | Discontinued; consult supplier |
The bromine and fluorine substituents on the phenyl ring enhance the compound’s electrophilicity, making it a versatile substrate for nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive, enabling facile formation of sulfonamides, sulfonate esters, or thioethers.
Notably, (5-bromo-2-fluorophenyl)methanesulfonyl chloride has been discontinued by major suppliers like Fluorochem, with no available stock across standard quantities (1 mg – 500 mg) . Researchers are advised to contact suppliers for custom synthesis or explore structurally similar alternatives.
Research Applications and Case Studies
The compound’s primary utility lies in its role as a sulfonation agent. For example, sulfonyl chlorides are pivotal in synthesizing sulfonamide drugs, which constitute a major class of antibiotics (e.g., sulfa drugs). The bromine and fluorine substituents enhance metabolic stability and binding affinity in target molecules, making this compound valuable in medicinal chemistry.
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